Description
2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound features a distinctive structure characterized by a pyrazolo[1,5-a]pyrimidine core, which includes a 4-chlorophenyl substituent and a sulfanyl group. The presence of these functional groups imparts unique chemical and biological properties, making it a subject of interest in various scientific fields, particularly medicinal chemistry and pharmacology.
Classification
This compound can be classified as a heterocyclic aromatic compound due to its fused nitrogen-containing ring system. It is also categorized under potential therapeutic agents due to its promising biological activities associated with pyrazolopyrimidine derivatives.
Methods
The synthesis of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful control of reaction conditions, including temperature and solvent choice (e.g., dimethylformamide), to optimize yield and purity.
Structure Data
The molecular formula for this compound is , with a molecular weight of approximately 437.0 g/mol. The IUPAC name is 2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 437.0 g/mol |
IUPAC Name | 2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI | InChI=1S/C23H21ClN4OS/c1-14-5-4-6-19(11-14)26-20(29)13-30-21-12-15(2)25-23-22(16(3)27-28(21)23)17-7-9-18(24)10-8-17/h4-12H,13H2,1-3H3,(H,26,29) |
InChI Key | RQWWIHTXGNVRNT-UHFFFAOYSA-N |
Types of Reactions
The compound can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
This dual mechanism suggests potential therapeutic applications in various diseases.
Physical Properties
The physical properties include solubility in organic solvents and stability under standard laboratory conditions. Specific melting points or boiling points are not detailed in the available literature but can be determined experimentally.
Chemical Properties
The chemical properties encompass reactivity towards electrophiles and nucleophiles due to the presence of functional groups like sulfanyl and chlorophenyl moieties.
Further studies on solubility parameters and stability under different pH conditions would provide comprehensive insights into its practical applications.
The scientific uses of 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide are primarily focused on medicinal chemistry due to its potential therapeutic effects.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: